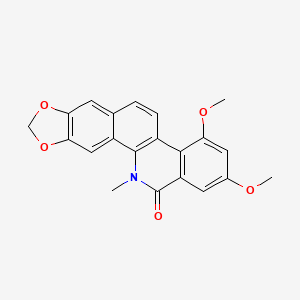

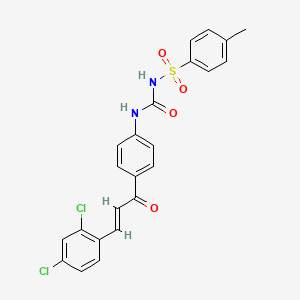

![molecular formula C60H60N40O20 B1258260 Cucurbit[10]uril](/img/structure/B1258260.png)

Cucurbit[10]uril

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cucurbit[10]uril is a cucurbituril.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Photocatalysis

Cucurbit[n]urils, including Cucurbit[10]uril, have been extensively studied in the realm of supramolecular chemistry. Notably, Cucurbit[8]uril has been found to act as a supramolecular catalytic nanoreaction vessel, facilitating photodimerization processes in water. This demonstrates the potential for cucurbiturils in photocatalysis and in the creation of syn dimers through a cooperative mechanism (Pemberton et al., 2010).

Coordination Chemistry and Polymer Science

Cucurbit[n]urils, due to their molecular recognition properties in aqueous media, play a significant role in coordination chemistry. They are involved in forming complex architectures and are integral in the synthesis of hybrid porous solids. This includes Cucurbit[10]uril's involvement in creating structures with controlled pores and large hydrophobic cavities, which lead to unique properties and potential applications (Ni et al., 2013).

Protein Heterodimerization

Cucurbit[8]uril, a member of the cucurbituril family, induces protein heterodimerization. This is significant for the study of proteins appended with specific host elements, allowing for visualization and understanding of specific protein assembly processes (Uhlenheuer et al., 2011).

Supramolecular Polymers and Luminescent Emissions

Cucurbiturils, especially Cucurbit[8]uril, have applications in the construction of supramolecular polymers and luminescent materials. Their ability to form supramolecular complexes in water and the solid state, and their effect on the emission properties of host-guest complexes, demonstrate their potential in light-emitting materials (Zou et al., 2018).

Molecular Recognition and Binding

Cucurbit[n]urils have shown high affinities and selectivities in binding specific amino acids, peptides, and proteins. This is due to their unique combination of electrostatic and hydrophobic interactions, which are crucial in supramolecular chemistry and for potential applications in fields like drug delivery and catalysis (Urbach & Ramalingam, 2011).

Applications in Pharmaceutical Sciences

Cucurbit[7]uril and Cucurbit[8]uril, part of the cucurbit[n]uril family, have significant applications in pharmaceutical sciences. Their properties facilitate complexations of biomolecules, suggesting their use as pharmaceutical excipients to improve the properties of drug molecules (Yin & Wang, 2018).

Nanoscale Applications and Metal Ion Coordination

Cucurbit[n]urils, including Cucurbit[10]uril, are promising ligands for the coordination of metal ions. They form various complexes, which have applications in drug delivery, molecular devices, and new materials (Cong et al., 2010).

Cucurbit[10]uril-Specific Chemistry

Cucurbit[10]uril, with its large cavity, exhibits unique molecular recognition properties. It is involved in purification, molecular recognition, and supramolecular assembly. This review provides insights into the specific chemistry of Cucurbit[10]uril, differentiating it from other members of the cucurbituril family (Yang et al., 2018).

Propiedades

Nombre del producto |

Cucurbit[10]uril |

|---|---|

Fórmula molecular |

C60H60N40O20 |

Peso molecular |

1661.4 g/mol |

Nombre IUPAC |

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,43,45,48,50,51,53,55,57,61,63,65,67,69,71,73,75,77,79,81,83,85,87,89,91-tetracontazahentriacontacyclo[45.3.3.36,7.311,12.316,17.321,22.326,27.331,32.336,37.341,42.22,51.246,53.13,50.15,8.110,13.115,18.120,23.125,28.130,33.135,38.140,43.145,48.155,61.157,91.163,65.167,69.171,73.175,77.179,81.183,85.187,89]hectane-54,56,58,59,60,62,64,66,68,70,72,74,76,78,80,82,84,86,88,90-icosone |

InChI |

InChI=1S/C60H60N40O20/c101-41-61-1-62-22-24-66(42(62)102)4-70-26-28-74(46(70)106)8-78-30-32-82(50(78)110)12-86-34-36-90(54(86)114)16-94-38-40-98(58(94)118)19-97-39-37-93(57(97)117)15-89-35-33-85(53(89)113)11-81-31-29-77(49(81)109)7-73-27-25-69(45(73)105)3-65(41)23-21(61)63-2-64(22)44(104)68(24)6-72(26)48(108)76(28)10-80(30)52(112)84(32)14-88(34)56(116)92(36)18-96(38)60(120)100(40)20-99(39)59(119)95(37)17-91(35)55(115)87(33)13-83(31)51(111)79(29)9-75(27)47(107)71(25)5-67(23)43(63)103/h21-40H,1-20H2 |

Clave InChI |

AJJRSBHJPIUSSF-UHFFFAOYSA-N |

SMILES canónico |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C%18N(C5=O)CN5C%19C%20N(C5=O)CN5C%21C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C(=O)N%18CN%19C(=O)N%20CN%21C1=O |

Sinónimos |

cucurbit(10)uril |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

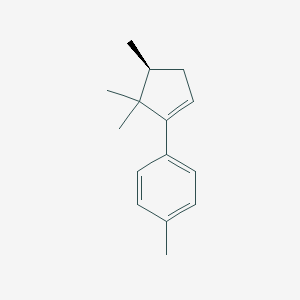

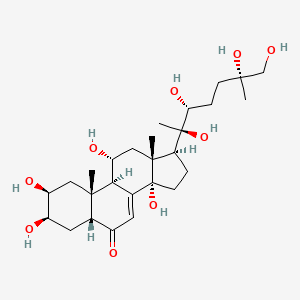

![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone](/img/structure/B1258180.png)

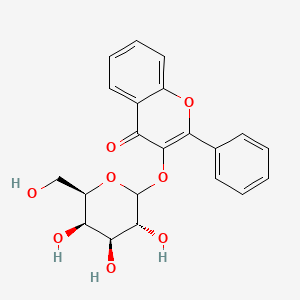

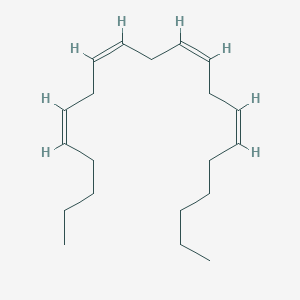

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

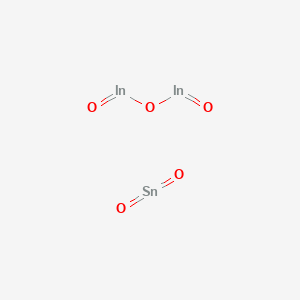

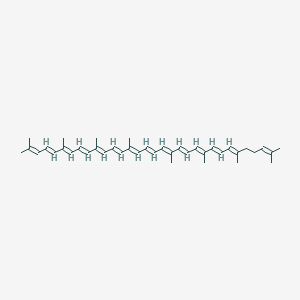

![4-[[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-yl-6-purinyl]amino]methyl]benzenesulfonamide](/img/structure/B1258193.png)

![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)

![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)